BenchChemオンラインストアへようこそ!

1,4-dihydro-2-methyl-pyrido[2,3-b]pyrazin-3(2h)-one

Fragment-based drug discovery GSK3β inhibition Enantioselectivity

1,4-Dihydro-2-methyl-pyrido[2,3-b]pyrazin-3(2H)-one (CAS 165615-64-5) is a chiral, heterocyclic fragment belonging to the pyrido[2,3-b]pyrazinone class. It has a molecular formula of C8H9N3O and a molecular weight of 163.18 g/mol.

Molecular Formula C8H9N3O
Molecular Weight 163.18
CAS No. 165615-64-5
Cat. No. B2731185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-dihydro-2-methyl-pyrido[2,3-b]pyrazin-3(2h)-one
CAS165615-64-5
Molecular FormulaC8H9N3O
Molecular Weight163.18
Structural Identifiers
SMILESCC1C(=O)NC2=C(N1)C=CC=N2
InChIInChI=1S/C8H9N3O/c1-5-8(12)11-7-6(10-5)3-2-4-9-7/h2-5,10H,1H3,(H,9,11,12)
InChIKeyXMOQIVFMYHKHRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dihydro-2-methyl-pyrido[2,3-b]pyrazin-3(2H)-one (CAS 165615-64-5): Core Fragment for GSK3β Inhibitor Development


1,4-Dihydro-2-methyl-pyrido[2,3-b]pyrazin-3(2H)-one (CAS 165615-64-5) is a chiral, heterocyclic fragment belonging to the pyrido[2,3-b]pyrazinone class. It has a molecular formula of C8H9N3O and a molecular weight of 163.18 g/mol [1]. The (R)-enantiomer (designated fragment 1R) is a validated, ATP-competitive inhibitor of glycogen synthase kinase‑3 beta (GSK3β), a serine/threonine kinase implicated in cancer, type‑2 diabetes, and Alzheimer's disease [2]. Unlike many other GSK3β inhibitors that are large, lipophilic molecules, this compound is a low‑molecular‑weight fragment (MW 163) that exhibits measurable binding affinity (Kd) and high ligand efficiency (LE), making it an ideal starting point for fragment‑based drug discovery (FBDD) campaigns [2].

1,4-Dihydro-2-methyl-pyrido[2,3-b]pyrazin-3(2H)-one (CAS 165615-64-5): Why Generic Substitution Fails


In‑class GSK3β inhibitors cannot be freely interchanged with 1,4‑dihydro‑2‑methyl‑pyrido[2,3‑b]pyrazin‑3(2H)‑one (fragment 1R) due to its enantiomer‑specific target engagement, validated binding mode, and the documented structure‑activity relationship (SAR) around its chiral center. The (S)-enantiomer (1S) exhibits significantly lower thermal stabilization and inferior biochemical inhibition against GSK3β, demonstrating that the binding pocket discriminates between antipodes [1]. Moreover, achiral or racemic mixtures would compromise the fragment's defined binding trajectory (hinge‑region interaction) and its potential as a growth vector for structure‑guided optimization [1]. Substituting with a different pyridopyrazinone regioisomer also alters the pyridine‑N position, which affects thermal stabilization and binding conformation [1]. Therefore, only the (R)-enantiomer with precisely controlled stereochemistry (≥95% ee) can provide the reproducible binding, ligand efficiency, and SAR foundation required for fragment‑based drug discovery workflows [1].

1,4-Dihydro-2-methyl-pyrido[2,3-b]pyrazin-3(2H)-one (CAS 165615-64-5): Quantitative Differentiation Evidence Guide


Enantiomer‑Specific GSK3β Binding: 1R Outperforms 1S in Thermal Shift and Inhibition

The (R)-enantiomer (1R) demonstrates superior target engagement compared to the (S)-enantiomer (1S). In differential scanning fluorimetry (DSF), 1R produced a larger thermal shift (ΔTm) than 1S (ΔTm = 1.7 °C), and in single‑point biochemical inhibition assays at 1 mM, 1R achieved greater inhibition than the 46% inhibition observed for 1S, confirming enantiomer‑specific recognition by GSK3β [1]. This chiral discrimination is critical, as the racemic mixture would dilute the binding signal and confound SAR interpretation.

Fragment-based drug discovery GSK3β inhibition Enantioselectivity

Quantitative Binding Affinity: Kd = 0.6 mM with Favorable Ligand Efficiency for a Fragment

Isothermal titration calorimetry (ITC) established the equilibrium dissociation constant of fragment 1R for GSK3β as Kd = 0.6 mM, with a calculated ligand efficiency (LE) of 0.37 [1]. In fragment‑based drug discovery, an LE above 0.30 is considered favorable for a low‑molecular‑weight starting point (MW = 163) [1]. This places 1R among the more ligand‑efficient kinase fragments, providing a solid thermodynamic foundation for subsequent optimization.

Isothermal titration calorimetry Fragment affinity Ligand efficiency

High‑Resolution Co‑Crystal Structure Provides Atomic‑Level Binding Mode

A co‑crystal structure of fragment 1R bound to GSK3β has been determined at 2.31 Å resolution (PDB ID: 4J71) [1][2]. This structure reveals a well‑defined hinge‑region interaction through the pyridinyl amide motif, confirming the binding hypothesis and providing precise atomic coordinates for computational docking and structure‑guided optimization [1]. While many GSK3β inhibitors lack publicly available co‑crystal structures, 1R offers immediate, high‑resolution structural information that can accelerate medicinal chemistry efforts.

X‑ray crystallography GSK3β co‑structure Structure‑based drug design

Chiral Center as a Defined Growth Vector for Potency Enhancement

SAR studies demonstrate that the chiral center of 1R is a productive vector for fragment growing. Substituting the methyl group with an indolyl moiety (compound 15R) improved binding by >60‑fold (Kd implied) and yielded an IC50 of 18 μM, while the corresponding S‑enantiomer (15S) was 18‑fold less active (IC50 = 322 μM) [1]. This confirms that the (R)-configured chiral center of 1R precisely accommodates larger, electron‑rich aromatic groups, enabling systematic potency improvements that are not accessible with achiral or racemic alternatives.

Fragment growing Structure‑activity relationship Stereochemistry

1,4-Dihydro-2-methyl-pyrido[2,3-b]pyrazin-3(2H)-one (CAS 165615-64-5): Best Research & Industrial Application Scenarios


Fragment‑Based Drug Discovery (FBDD) Campaigns Targeting GSK3β

Use fragment 1R as a validated, ligand‑efficient starting point for FBDD. Its Kd of 0.6 mM and LE of 0.37 [1] meet the fragment advancement criteria (LE > 0.30), and the co‑crystal structure (PDB 4J71) [1][2] provides immediate guidance for structure‑based growing, linking, or merging strategies. The demonstrated growth vector at the chiral center enables systematic potency improvements without requiring de novo structural biology.

Kinase Selectivity Profiling and Chemical Probe Development

Because 1R binds to the ATP‑binding hinge region of GSK3β [1], it can serve as a core scaffold for designing selective chemical probes. Researchers can exploit the stereochemically defined binding mode to introduce appendages that exploit selectivity pockets, thereby distinguishing GSK3β from closely related kinases such as CDK2 or CDK5, a common challenge in kinase inhibitor development.

Structure‑Based Optimization and Computational Chemistry

The high‑resolution co‑crystal structure (2.31 Å) [1][2] enables in silico docking, molecular dynamics simulations, and free‑energy perturbation (FEP) calculations to predict affinity improvements before synthesis. This significantly reduces the number of compounds that must be synthesized and tested, accelerating the hit‑to‑lead timeline.

Enantiopure Fragment Libraries for High‑Throughput Screening

Given the enantiomer‑specific binding (1R vs 1S) [1], this compound exemplifies the importance of including enantiopure fragments in screening collections. Procurement of the (R)-enantiomer (≥95% ee) ensures that primary screen hits reflect true target engagement, avoiding false negatives that arise from racemic or achiral fragments that cannot achieve the required binding geometry.

Quote Request

Request a Quote for 1,4-dihydro-2-methyl-pyrido[2,3-b]pyrazin-3(2h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.